4-Bromo-3-formylphenylboronic acid pinacol ester

Übersicht

Beschreibung

4-Bromo-3-formylphenylboronic acid pinacol ester is a type of boronic acid ester . It is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . It is a boronic acid benzaldehyde compound used for proteomics research .

Molecular Structure Analysis

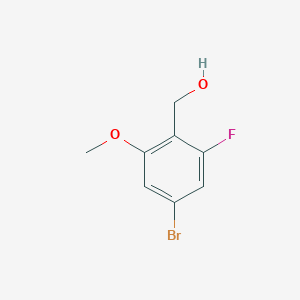

The molecular formula of this compound is C13H16BBrO3 . Its InChI code is 1S/C13H16BBrO3/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(15)9(7-10)8-16/h5-8H,1-4H3 .Chemical Reactions Analysis

Boronic acid esters, including this compound, are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .Wissenschaftliche Forschungsanwendungen

Tailored Light Emission in Polymers

The application of 4-bromo-3-formylphenylboronic acid pinacol ester in the field of materials science has been explored through the synthesis of mixed chromophore perfluorocyclobutyl (PFCB) copolymers. These polymers exhibit high molecular weights, excellent thermal stability, and tailored photoluminescence properties, making them suitable for a broad range of visible light emission applications. The incorporation of this compound derivatives enables the facile route to tailor the emission properties of linear polymeric systems (Neilson et al., 2007).

Advanced Synthesis Techniques

The compound plays a crucial role in advanced synthesis techniques such as the palladium-catalyzed cross-coupling reaction, facilitating the convenient synthesis of unsymmetrical 1,3-dienes through a borylation-coupling sequence. This method showcases the compound's utility in creating complex organic structures with high yields and retention of configuration (Takagi et al., 2002).

Phosphorescence from Heavy-Atom-Free Molecules

An interesting application of arylboronic esters, including derivatives similar to this compound, is in the discovery of room-temperature phosphorescence (RTP) in heavy-atom-free molecules. The phosphorescence properties of these compounds open new avenues for the development of organic phosphorescent materials without the need for heavy atoms, offering potential applications in optoelectronics and sensing technologies (Shoji et al., 2017).

π-Conjugated Polymers with Boronic Acid Moieties

The Suzuki-Miyaura coupling polymerization technique, utilizing this compound derivatives, has led to the development of high-molecular-weight π-conjugated polymers. These polymers feature boronic acid ester moieties at both ends, enabling further functionalization and offering significant potential for electronic and photonic devices (Nojima et al., 2016).

H2O2-Cleavable Poly(ester-amide)s

In the biomedical field, 4-formylbenzeneboronic acid pinacol ester has been utilized in the synthesis of H2O2-cleavable poly(ester-amide)s. These polymers degrade in response to hydrogen peroxide, demonstrating potential as smart materials for controlled drug delivery systems and responsive biomedical devices (Cui et al., 2017).

Safety and Hazards

The safety information for 4-Bromo-3-formylphenylboronic acid pinacol ester indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Wirkmechanismus

Target of Action

Boronic acids and their derivatives, such as this compound, are often used in the suzuki-miyaura cross-coupling reactions . In these reactions, the targets are typically carbon atoms in organic compounds where new carbon-carbon bonds can be formed .

Mode of Action

The compound, also known as “2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde”, likely interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling . In this process, the boron atom in the boronic ester forms a bond with a carbon atom in another organic compound, facilitated by a palladium catalyst .

Biochemical Pathways

The suzuki-miyaura coupling in which this compound is involved is a fundamental reaction in organic chemistry and is used to construct carbon-carbon bonds . This reaction can be part of larger biochemical pathways in synthetic organic chemistry and medicinal chemistry.

Result of Action

The primary result of the action of “4-Bromo-3-formylphenylboronic acid pinacol ester” is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their structure and properties.

Action Environment

The efficacy and stability of this compound, like many chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of a suitable catalyst . For instance, the Suzuki-Miyaura coupling reactions typically require a palladium catalyst .

Eigenschaften

IUPAC Name |

2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BBrO3/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(15)9(7-10)8-16/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLAMZGDVNZKEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BBrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(7-(3-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-methylisoxazole](/img/structure/B3238682.png)

![5,8-Dichloroimidazo[1,2-c]pyrimidine](/img/structure/B3238734.png)

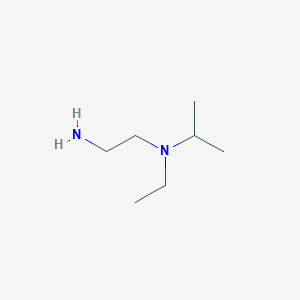

![{2-[1-(3-Methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethyl}amine](/img/structure/B3238770.png)

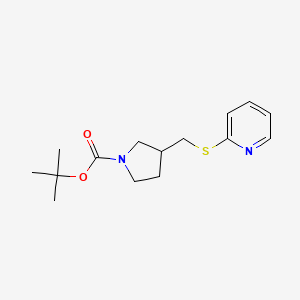

![Ethyl 2-[(6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridyl)oxy]acetate](/img/structure/B3238773.png)

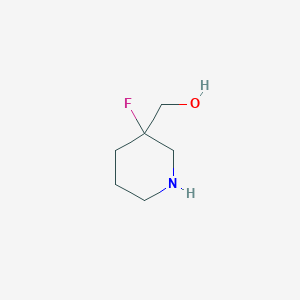

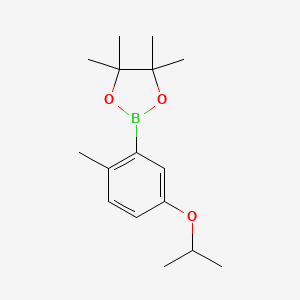

![[2-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B3238788.png)